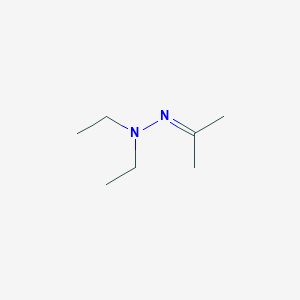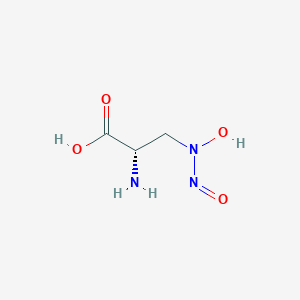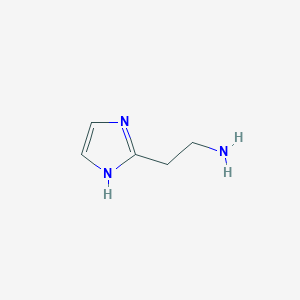
Acetone diethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetone diethylhydrazone (ADEH) is a chemical compound that is widely used in scientific research as a reagent for the determination of various metal ions. It is a colorless liquid that has a distinctive odor and is highly soluble in water. ADEH is a derivative of hydrazine, which is a powerful reducing agent.
Mechanism of Action
Acetone diethylhydrazone forms a complex with metal ions through the nitrogen atoms of the hydrazine group. The complex formation is based on the coordination of the metal ion with the lone pair of electrons on the nitrogen atoms of the hydrazine group. The complex formation is reversible, and the equilibrium can be shifted by changing the pH of the solution.
Biochemical and Physiological Effects:
Acetone diethylhydrazone has no known biochemical or physiological effects. It is not toxic to humans or animals, and it does not have any mutagenic or carcinogenic properties.
Advantages and Limitations for Lab Experiments
Acetone diethylhydrazone has several advantages for lab experiments. It is a highly selective reagent for the determination of metal ions. It is also easy to prepare and handle. However, Acetone diethylhydrazone has some limitations. It is not stable in acidic solutions, and it can decompose in the presence of heat. It is also sensitive to light, and it should be stored in a dark place.
Future Directions
There are several future directions for the use of Acetone diethylhydrazone in scientific research. One direction is the development of new methods for the determination of metal ions using Acetone diethylhydrazone. Another direction is the modification of Acetone diethylhydrazone to increase its stability and selectivity. Acetone diethylhydrazone can also be used in the development of new sensors for the detection of metal ions in water samples. Finally, Acetone diethylhydrazone can be used in the development of new drugs for the treatment of metal ion-related diseases.
Conclusion:
In conclusion, Acetone diethylhydrazone is a highly useful reagent for the determination of metal ions in scientific research. It is easy to prepare and handle, and it has several advantages for lab experiments. Acetone diethylhydrazone has no known biochemical or physiological effects, and it is not toxic to humans or animals. There are several future directions for the use of Acetone diethylhydrazone in scientific research, including the development of new methods for the determination of metal ions and the development of new drugs for the treatment of metal ion-related diseases.
Synthesis Methods
Acetone diethylhydrazone can be synthesized through the reaction of acetone and diethylhydrazine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is exothermic, and the product is obtained in high yield. The chemical equation for the synthesis of Acetone diethylhydrazone is as follows:
CH3COCH3 + N2H4(CH2CH3)2 → CH3CONHN(CH2CH3)2 + H2O
Scientific Research Applications
Acetone diethylhydrazone is widely used in scientific research as a reagent for the determination of various metal ions. It is used in the determination of copper, iron, nickel, cobalt, and other metal ions. Acetone diethylhydrazone forms a complex with these metal ions, which can be easily detected using spectroscopic techniques such as UV-Vis spectroscopy. Acetone diethylhydrazone is also used in the determination of the concentration of hydrazine in water samples.
properties
CAS RN |
16713-36-3 |
|---|---|
Product Name |
Acetone diethylhydrazone |
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-ethyl-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |
InChI Key |
GGVIFVVMUPEGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=C(C)C |
Canonical SMILES |
CCN(CC)N=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)












